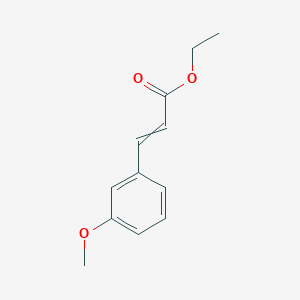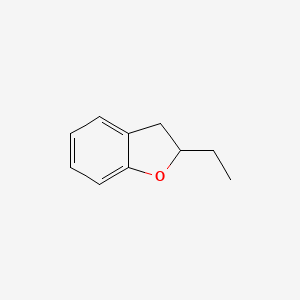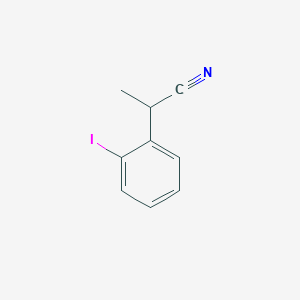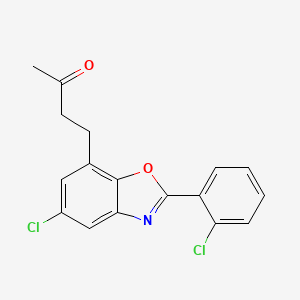
4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-N,N-dimethylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-N,N-dimethylaniline is a chemical compound with the molecular formula C13H20BNO2. This compound is known for its unique structure, which includes a benzenamine core substituted with a 5,5-dimethyl-1,3,2-dioxaborinan-2-yl group and two N,N-dimethyl groups. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-N,N-dimethylaniline typically involves the reaction of benzenamine derivatives with boronic acid or boronate esters. One common method includes the use of 4-bromoaniline and 5,5-dimethyl-1,3,2-dioxaborinane in the presence of a palladium catalyst under Suzuki coupling conditions . The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, and requires a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of alkylated benzenamine derivatives.
Aplicaciones Científicas De Investigación
4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-N,N-dimethylaniline is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of boron-containing pharmaceuticals.
Industry: Used in the production of polymers and advanced materials due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-N,N-dimethylaniline involves its interaction with molecular targets such as enzymes and receptors. The boron atom in the dioxaborinan group can form reversible covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction is crucial in its application as an enzyme inhibitor and in drug design.
Comparación Con Compuestos Similares
Similar Compounds
- Benzenamine, 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-N-ethyl-
- 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyridine
Uniqueness
4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-N,N-dimethylaniline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the dioxaborinan group enhances its ability to interact with biological targets, making it a valuable compound in research and industrial applications.
Propiedades
Número CAS |
95752-87-7 |
|---|---|
Fórmula molecular |
C13H20BNO2 |
Peso molecular |
233.12 g/mol |
Nombre IUPAC |
4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-N,N-dimethylaniline |
InChI |
InChI=1S/C13H20BNO2/c1-13(2)9-16-14(17-10-13)11-5-7-12(8-6-11)15(3)4/h5-8H,9-10H2,1-4H3 |
Clave InChI |
CAVDEKXYQHUYOO-UHFFFAOYSA-N |
SMILES canónico |
B1(OCC(CO1)(C)C)C2=CC=C(C=C2)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Methyl 3-[(4-formyl-2-nitrophenyl)sulfanyl]propanoate](/img/structure/B8730266.png)



![9-Chloro-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B8730311.png)




